3-fluoro-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide
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Overview
Description
3-FLUORO-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZAMIDE: is a fluorinated benzamide derivative that features a piperidine sulfonyl group. This compound is of interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of the fluorine atom and the piperidine sulfonyl group imparts unique chemical and biological properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-FLUORO-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZAMIDE typically involves multiple steps, including the introduction of the fluorine atom and the piperidine sulfonyl group. One common method involves the reaction of 3-fluorobenzoyl chloride with 4-(piperidine-1-sulfonyl)aniline under controlled conditions to form the desired benzamide derivative. The reaction is usually carried out in the presence of a base such as triethylamine and a suitable solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 3-FLUORO-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the sulfonyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzamide derivatives.
Substitution: Substituted benzamides with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, 3-FLUORO-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology: In biological research, this compound is studied for its potential interactions with biological targets. It can be used in assays to investigate enzyme inhibition or receptor binding properties .
Medicine: In medicinal chemistry, 3-FLUORO-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZAMIDE is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism of action of 3-FLUORO-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and the piperidine sulfonyl group play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the biological context .
Comparison with Similar Compounds
3-FLUORO-N-{4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]PHENYL}BENZAMIDE: This compound has a similar structure but includes a methyl group on the piperidine ring.
Other Piperidine Derivatives: Compounds with piperidine moieties are widely studied for their pharmacological properties.
Uniqueness: The uniqueness of 3-FLUORO-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZAMIDE lies in its specific combination of a fluorine atom and a piperidine sulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H19FN2O3S |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
3-fluoro-N-(4-piperidin-1-ylsulfonylphenyl)benzamide |
InChI |
InChI=1S/C18H19FN2O3S/c19-15-6-4-5-14(13-15)18(22)20-16-7-9-17(10-8-16)25(23,24)21-11-2-1-3-12-21/h4-10,13H,1-3,11-12H2,(H,20,22) |
InChI Key |
GQSSLUFGOKFDAN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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